molecular formula C23H24ClN5O B2389073 N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride CAS No. 1052519-90-0

N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No.: B2389073
CAS No.: 1052519-90-0
M. Wt: 421.93
InChI Key: CNXUBVFHCOZPCR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O.ClH/c1-2-7-18(8-3-1)27-12-14-28(15-13-27)23-25-21-11-5-4-10-20(21)22(26-23)24-17-19-9-6-16-29-19;/h1-11,16H,12-15,17H2,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXUBVFHCOZPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where the quinazoline core reacts with 4-phenylpiperazine under suitable conditions.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through alkylation reactions, where the intermediate compound reacts with furan-2-ylmethyl halides or similar reagents.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline or reduced piperazine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine and quinazoline moieties, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazoline core may yield dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine hydrochloride
  • N-(furan-2-ylmethyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-amine hydrochloride
  • N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine sulfate

Uniqueness

N-(furan-2-ylmethyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

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